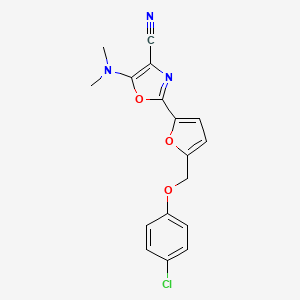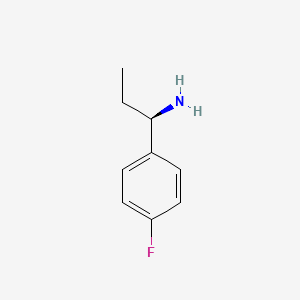
(R)-1-(4-Fluorophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-1-(4-Fluorophenyl)propan-1-amine” is an organic compound that belongs to the class of compounds known as amines. The “®” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable ®-propan-1-amine with a 4-fluorophenyl group. The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecule consists of a three-carbon chain (propan-1-amine) with an amine group (-NH2) at one end and a 4-fluorophenyl group attached to the middle carbon. The fluorine atom in the phenyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule.Chemical Reactions Analysis
As an amine, “®-1-(4-Fluorophenyl)propan-1-amine” could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, as an amine, it would likely be a weak base. The presence of the fluorine atom could make the compound more lipophilic, which could influence its solubility in different solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- Synthesis of Optical Active Intermediates : (R)-1-(4-Methoxyphenyl)propan-2-amine, an optically active intermediate for (R,R)-formoterol, was synthesized from d-alanine, demonstrating the utility of (R)-1-(4-Fluorophenyl)propan-1-amine in the synthesis of pharmaceutical intermediates (Fan et al., 2008).
Chemical Synthesis and Reaction Studies
- Unsymmetrically Substituted Triazacyclohexanes : (R)-1-(4-Fluorophenyl)propan-1-amine can be utilized in the synthesis of unsymmetrically substituted triazacyclohexanes, showcasing its versatility in complex chemical syntheses (Latreche et al., 2010).
Biocatalysis and Pharmaceutical Interest
- Biocatalytic Properties for Chiral Amine Synthesis : Its role in the study of ω-transaminases for synthesizing chiral amines of pharmaceutical interest, such as intermediates for bronchodilators and antihypertensives, demonstrates its significance in biocatalysis (Corti et al., 2019).
Analytical Applications
- Analytical Characterization : The compound is used in analytical studies for characterizing the behavior of related substances, indicating its importance in analytical chemistry (Dybek et al., 2019).
Bioimaging and Sensor Development
- Development of Chemosensors : The synthesis of chemosensors for detecting metal ions like Cu2+ and their application in bioimaging, highlights the compound's role in the development of new diagnostic tools (Anbu et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials.
Eigenschaften
IUPAC Name |
(1R)-1-(4-fluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFVQWUKNCKQL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Fluorophenyl)propan-1-amine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

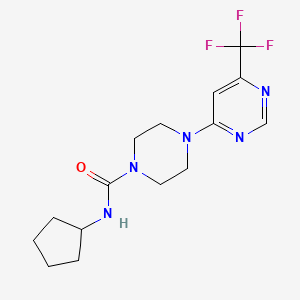
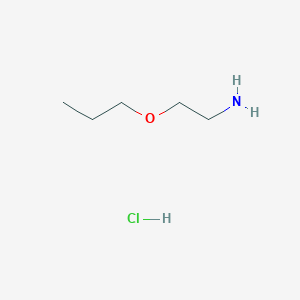
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2948638.png)
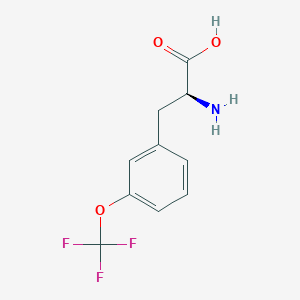
![Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2948641.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)
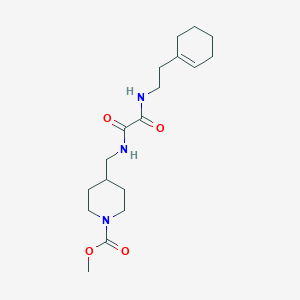
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)

